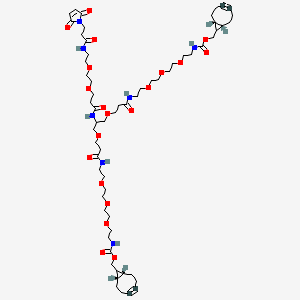
Mal-PEG2-bis-PEG3-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG2-bis-PEG3-BCN is a heterotrifunctional linker used in bio-conjugation and click chemistry. It contains a terminal maleimide group and two bicyclo[6.1.0]nonyne (BCN) groups linked through a linear polyethylene glycol (PEG) chain. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high specificity and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain, followed by the introduction of the maleimide and BCN groups. The PEG chain is typically synthesized through polymerization reactions, and the maleimide group is introduced via a reaction with maleic anhydride. The BCN groups are then attached through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG2-bis-PEG3-BCN undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This click reaction occurs between the BCN groups and azide-containing molecules without the need for a catalyst.
Sulfhydryl Ligation: The maleimide group reacts with thiol groups in proteins and peptides, forming stable thioether bonds.
Common Reagents and Conditions
SPAAC: Typically performed in aqueous or organic solvents at room temperature.
Sulfhydryl Ligation: Conducted in buffer solutions at pH 6.5-7.5.
Major Products
Wissenschaftliche Forschungsanwendungen
Mal-PEG2-bis-PEG3-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and modification of biomolecules for imaging and diagnostic purposes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various industrial applications.
Wirkmechanismus
Mal-PEG2-bis-PEG3-BCN exerts its effects through two primary mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG2-bis-PEG3-DBCO: Contains dibenzocyclooctyne (DBCO) instead of BCN, used for similar click chemistry applications.
Mal-PEG2-bis-PEG3-TCO: Contains trans-cyclooctene (TCO) instead of BCN, also used in bio-conjugation.
Uniqueness
Mal-PEG2-bis-PEG3-BCN is unique due to its high reactivity and specificity in SPAAC reactions, making it highly efficient for bio-conjugation without the need for a catalyst .
Eigenschaften
Molekularformel |
C61H95N7O20 |
|---|---|
Molekulargewicht |
1246.4 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C61H95N7O20/c69-54(15-24-68-58(73)13-14-59(68)74)62-19-28-78-34-33-77-25-18-57(72)67-47(43-85-26-16-55(70)63-20-29-79-35-39-83-41-37-81-31-22-65-60(75)87-45-52-48-9-5-1-2-6-10-49(48)52)44-86-27-17-56(71)64-21-30-80-36-40-84-42-38-82-32-23-66-61(76)88-46-53-50-11-7-3-4-8-12-51(50)53/h13-14,47-53H,5-12,15-46H2,(H,62,69)(H,63,70)(H,64,71)(H,65,75)(H,66,76)(H,67,72)/t47?,48-,49+,50-,51+,52?,53? |
InChI-Schlüssel |
ZPEASSRKFCPIAQ-CGEHAQFTSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
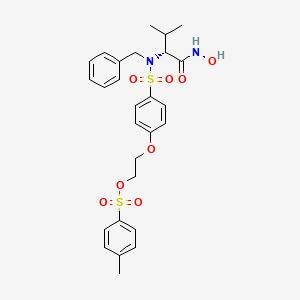
![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)
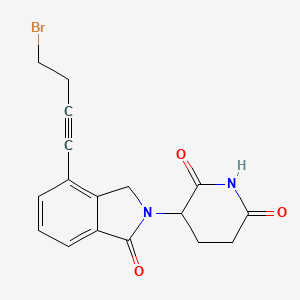

![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)


![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
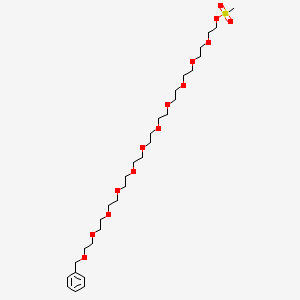

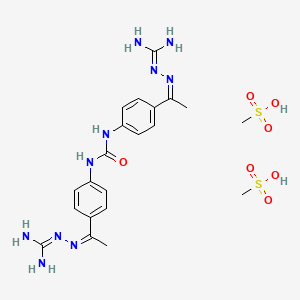
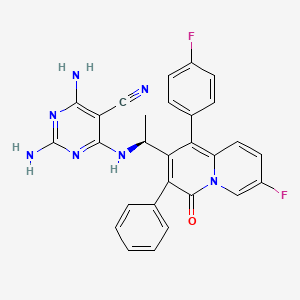
![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
